7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione
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Overview
Description
7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione is a complex heterocyclic compound that belongs to the family of indoloquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a quinoline derivative under acidic conditions, followed by acetylation and oxidation steps . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 7-Acetylbenzo[5,6]indolo[1,2-a]quinoline-8,13-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: Known for their antiviral and antitumor activities.
Indoloquinolines: Isolated from natural sources like Cryptolepis sanguinolenta, these compounds exhibit antimalarial and anticancer properties.
Properties
Molecular Formula |
C22H13NO3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
12-acetyl-2-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-14,21-dione |
InChI |
InChI=1S/C22H13NO3/c1-12(24)18-17-11-10-13-6-2-5-9-16(13)23(17)20-19(18)21(25)14-7-3-4-8-15(14)22(20)26/h2-11H,1H3 |
InChI Key |
HMKAZDJFCWCSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC3=CC=CC=C3N2C4=C1C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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